molecular formula C6H6ClNO B1288307 2-Amino-3-chlorophenol CAS No. 56962-00-6

2-Amino-3-chlorophenol

Cat. No.: B1288307
CAS No.: 56962-00-6
M. Wt: 143.57 g/mol
InChI Key: JSHJJLQJRLNBBA-UHFFFAOYSA-N
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Description

2-Amino-3-chlorophenol is an organic compound with the molecular formula C₆H₆ClNO. It is a derivative of phenol, where an amino group (-NH₂) and a chlorine atom (-Cl) are substituted at the 2nd and 3rd positions of the benzene ring, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-chlorophenol are flavin-dependent monooxygenases . These enzymes play a crucial role in the bacterial degradation of chlorophenols . They catalyze the primary reactions of substrate oxidation .

Mode of Action

This compound interacts with its targets, the flavin-dependent monooxygenases, to initiate the degradation process . The compound is hydroxylated to (chloro)catechols, which are further metabolized . This interaction results in changes in the substrate, leading to its degradation .

Biochemical Pathways

The degradation of this compound occurs via two main pathways . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . The metabolic pathways of p-chloro-substituted phenols involve flavin-dependent monooxygenases that catalyze the primary reactions of substrate oxidation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor . Its skin permeation is predicted to be -5.87 cm/s

Result of Action

The result of the action of this compound is the degradation of the compound itself, leading to its removal from the environment . This is achieved through the action of flavin-dependent monooxygenases and the subsequent metabolic processes .

Action Environment

The action of this compound is influenced by environmental factors. For instance, during an anaerobic situation, the chlorine-based compound would decrease the availability of oxygen, which may result in a reduction in respiration . Furthermore, the compound is considered a persistent environmental pollutant, indicating its stability in various environmental conditions .

Biochemical Analysis

Biochemical Properties

2-Amino-3-chlorophenol plays a significant role in biochemical reactions, particularly in the degradation of chlorinated aromatic compounds. It interacts with enzymes such as 2-aminophenol 1,6-dioxygenase, which catalyzes the cleavage of 2-amino-5-chlorophenol and promotes the formation of 5-chloropicolinic acid . This interaction is crucial for the breakdown of chlorinated compounds in the environment.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the formation of methaemoglobin, which affects oxygen transport in cells . Additionally, it can cause oxidative stress and membrane damage in microbial cells, leading to changes in cellular morphology and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound can bind to enzymes involved in the degradation of chlorinated phenols, such as flavin-dependent monooxygenases, which catalyze the primary reactions of substrate oxidation . This binding can lead to changes in gene expression and enzyme activity, affecting the overall metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies . Threshold effects have also been observed, where certain dosages lead to a sudden increase in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of chlorinated aromatic compounds. It interacts with enzymes such as 2-aminophenol 1,6-dioxygenase and flavin-dependent monooxygenases, which play a role in the breakdown of the compound into less toxic metabolites . These metabolic pathways are essential for the detoxification and removal of this compound from the environment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJJLQJRLNBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600402
Record name 2-Amino-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-00-6
Record name 2-Amino-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-nitrophenol(250 mg, 1.4 mmol) and tin (II) chloride (1.2 g, 5.3 mmol) in ethanol(50 mL) was heated at 80° C. under argon. After 2 hours, the starting material has disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(143 mg, 69%). 1H NMR (CD3OD): d 6.75 (t,1H), 6.70 (d, 1H), 6.65 (d, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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